molecular formula C13H12N2O B240910 N-(4-methylphenyl)isonicotinamide

N-(4-methylphenyl)isonicotinamide

Cat. No. B240910
M. Wt: 212.25 g/mol
InChI Key: UIBTVOZOVXDOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)isonicotinamide, also known as 4-MePy-INH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoniazid, a well-known anti-tuberculosis drug. The unique chemical structure of 4-MePy-INH makes it a promising candidate for a range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)isonicotinamide is believed to be similar to that of isoniazid. This compound is thought to inhibit the synthesis of mycolic acids in the cell walls of bacterial cells, leading to their death. Additionally, N-(4-methylphenyl)isonicotinamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, further contributing to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)isonicotinamide has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in the development of new cancer therapies. Additionally, N-(4-methylphenyl)isonicotinamide has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, potentially leading to improved drug efficacy and reduced side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylphenyl)isonicotinamide for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial cell death and for developing new antibacterial drugs. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are numerous future directions for research involving N-(4-methylphenyl)isonicotinamide. One potential area of focus is the development of new antibacterial drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-methylphenyl)isonicotinamide, particularly in the context of cancer research. Finally, the potential applications of this compound in drug metabolism and pharmacokinetics warrant further investigation.

Synthesis Methods

The synthesis of N-(4-methylphenyl)isonicotinamide can be achieved through a variety of methods, including the reaction of isoniazid with 4-methylbenzoyl chloride in the presence of a base catalyst. This method has been reported to produce high yields of the compound with a high degree of purity. Other methods of synthesis have also been explored, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(4-methylphenyl)isonicotinamide has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One of the most promising applications of this compound is in the development of new drugs for the treatment of tuberculosis and other bacterial infections. Studies have shown that N-(4-methylphenyl)isonicotinamide exhibits potent antibacterial activity against a range of bacterial strains, including Mycobacterium tuberculosis.

properties

Product Name

N-(4-methylphenyl)isonicotinamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(4-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16)

InChI Key

UIBTVOZOVXDOKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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